molecular formula C17H13N3O3S3 B2484339 ethyl 2-(1,3-benzothiazole-2-amido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 681159-66-0

ethyl 2-(1,3-benzothiazole-2-amido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate

Cat. No.: B2484339
CAS No.: 681159-66-0
M. Wt: 403.49
InChI Key: YKAGNOBCECHIDC-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazole-2-amido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets and their roles would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives generally interact with their targets through the thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways depending on their biological activity . For instance, thiazole derivatives with antimicrobial activity may interfere with bacterial cell wall synthesis, while those with antitumor activity may inhibit cell proliferation or induce apoptosis .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, which would result in various molecular and cellular effects . For instance, thiazole derivatives with antitumor activity may result in cell death, while those with anti-inflammatory activity may reduce inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-benzothiazole-2-amido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophenol with carboxylic acids to form benzothiazole derivatives. This is followed by further reactions to introduce the thieno and thiazole rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzothiazole-2-amido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl 2-(1,3-benzothiazole-2-amido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share structural similarities.

    Thiazole derivatives: Compounds such as thiazole-4-carboxylic acid and 2-mercaptothiazole.

Uniqueness

Ethyl 2-(1,3-benzothiazole-2-amido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is unique due to its combined thiazole and benzothiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug design and material science.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-2-carbonylamino)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S3/c1-3-23-16(22)12-8(2)11-14(25-12)20-17(26-11)19-13(21)15-18-9-6-4-5-7-10(9)24-15/h4-7H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAGNOBCECHIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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